
Iobenguane sulfate
Overview
Description
Iobenguane sulfate (C$8$H${10}$IN$3$·½H$2$SO$_4$), also known as meta-iodobenzylguanidine (MIBG) sulfate, is a norepinephrine analog with high affinity for adrenergic tissues. It is used diagnostically and therapeutically in iodine-123 (I-123) and iodine-131 (I-131) radiolabeled forms for imaging and treating neuroendocrine tumors, such as neuroblastoma and pheochromocytoma . Its mechanism involves selective uptake via norepinephrine transporters (NET) in adrenergic cells, enabling targeted radiation delivery or imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Iodobenzylguanidine hemisulfate typically involves the reaction of m-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of m-Iodobenzylguanidine hemisulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and ultraviolet detection to monitor the purity and identify any impurities. The compound is then crystallized and purified to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: m-Iodobenzylguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzylguanidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
m-Iodobenzylguanidine hemisulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of radioiodine-labeled compounds for imaging and therapy.
Biology: Studied for its role in inhibiting ADP-ribosylation and affecting mitochondrial respiration.
Medicine: Clinically used in the diagnosis and treatment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.
Industry: Employed in the development of radiopharmaceuticals for targeted cancer therapy .
Mechanism of Action
The mechanism of action of m-Iodobenzylguanidine hemisulfate involves its selective uptake by tissues rich in sympathetic neurons via norepinephrine transporters. Once inside the cells, the compound inhibits arginine-dependent mono-ADP-ribosylation, impairs mitochondrial respiration, stimulates glycolysis, and prevents terminal differentiation of skeletal myoblasts . These actions contribute to its antiproliferative and proapoptotic properties, making it effective in targeting neuroendocrine tumors .
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 324.13 g/mol (hemisulfate salt) .
- Stability: Retains >93% concentration for 91 days at 4–7°C in polycarbonate syringes .
- FDA Approvals: I-131 iobenguane (Azedra®) received breakthrough designation for malignant pheochromocytoma/paraganglioma (MPPG) in 2018 .
Iobenzamic Acid
Structural and Functional Similarities :
- Chemical Structure : Iobenzamic acid (C${16}$H${13}$I$3$N$2$O$_3$) is a triiodinated benzoic acid derivative, contrasting with iobenguane’s benzylguanidine core .
- Applications: Both are iodine-containing diagnostic agents. However, iobenzamic acid is used as a contrast medium, while iobenguane serves as a tumor-targeting radiopharmaceutical .
Parameter | Iobenguane Sulfate | Iobenzamic Acid |
---|---|---|
Primary Use | Neuroendocrine tumor imaging/therapy | Contrast imaging |
Target Specificity | High (adrenergic tissues) | Non-specific |
Radiolabel | I-123/I-131 | Non-radioactive |
Molecular Weight | 324.13 g/mol | 681.01 g/mol |
Research Findings :
- Iobenguane’s tumor specificity reduces off-target effects compared to non-specific contrast agents like iobenzamic acid .
Carrier-Free Iobenguane (UltraTrace®)
Key Differences :
- Carrier Content: Commercial iobenguane formulations contain 0.4 mg/mL of non-radioactive carrier, which competes for NET receptors and increases toxicity. UltraTrace® eliminates the carrier, enhancing target binding and safety .
- Efficacy : Carrier-free formulations achieve higher tumor radiation doses with reduced hematologic toxicity (e.g., bone marrow suppression) .
Parameter | Standard Iobenguane | UltraTrace® |
---|---|---|
Carrier Content | 0.4 mg/dose | None |
Receptor Competition | High | Low |
Therapeutic Index | Moderate | Improved |
Clinical Impact :
- In phase 2b trials, standard iobenguane I-131 achieved partial responses in 30% and stable disease in 68% of MPPG patients. UltraTrace® may further enhance these outcomes by optimizing radiation delivery .
I-123 vs. I-131 Radiolabeled Iobenguane
Diagnostic vs. Therapeutic Roles:
- I-123 MIBG : Used for imaging (half-life: 13.2 hours; gamma emission). Dose: 74 MBq (2 mCi) .
- I-131 MIBG : Therapeutic (half-life: 8 days; beta emission). Dose: 296 MBq/kg (8 mCi/kg) .
Parameter | I-123 Iobenguane | I-131 Iobenguane |
---|---|---|
Emission Type | Gamma | Beta |
Primary Use | Diagnostic imaging | Therapeutic ablation |
Toxicity Profile | Minimal | Bone marrow suppression, nausea |
Clinical Data :
- I-131 iobenguane achieved a 50% reduction in antihypertensive medication in 25% of MPPG patients, with 90% maintaining disease control at 12 months .
Biological Activity
Iobenguane sulfate, commonly known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in diagnostic imaging and therapeutic applications for neuroendocrine tumors. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on recent research findings.
Overview of this compound
This compound is a synthetic analogue of norepinephrine and is utilized for both diagnostic imaging and therapeutic purposes, particularly in the treatment of certain types of tumors such as pheochromocytoma and neuroblastoma. The compound can be labeled with radioactive isotopes like iodine-123 or iodine-131, which allows for its use in single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy.
Pharmacokinetics
Iobenguane exhibits a unique pharmacokinetic profile characterized by rapid clearance from the bloodstream and significant accumulation in adrenergically innervated tissues. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Mean blood clearance | 58.1 mL/h/kg |
Half-life in blood | 78.4 hours |
Volume of distribution | 4,853 mL |
Urinary excretion | 70-90% within 4 days |
Iobenguane is predominantly excreted via the kidneys, with minimal fecal elimination. Studies indicate that approximately 70-90% of the administered dose is recovered unaltered in urine within four days .
Biological Mechanism
The biological activity of this compound is primarily attributed to its ability to mimic norepinephrine, allowing it to bind to norepinephrine transporters (NETs) present in neuroendocrine tissues. This property facilitates both imaging and therapeutic applications by targeting tumors that express these receptors.
- Binding to NETs : Iobenguane selectively accumulates in tissues with high adrenergic innervation, such as the adrenal medulla and sympathetic nervous system tissues.
- Radiation Therapy : When labeled with iodine-131, iobenguane emits beta radiation that can induce cytotoxic effects in tumor cells, leading to cell death.
Diagnostic Imaging
Iobenguane labeled with iodine-123 is widely used for SPECT imaging to visualize neuroendocrine tumors. A phase 1 clinical trial demonstrated that high-specific-activity formulations of iobenguane provide superior heart-to-mediastinum ratios compared to conventional formulations, enhancing diagnostic accuracy .
Therapeutic Use
Iobenguane I-131 has received FDA approval for treating unresectable or metastatic pheochromocytoma and paraganglioma. In a multicenter phase II trial involving 81 patients, 25% experienced significant reductions in antihypertensive medication requirements, indicating therapeutic efficacy .
Safety Profile
The safety profile of this compound has been assessed in various clinical studies. Common adverse effects include:
Adverse Reaction | Incidence (%) |
---|---|
Lymphopenia | ≥10% |
Neutropenia | ≥10% |
Thrombocytopenia | ≥10% |
Fatigue | ≥10% |
Nausea | ≥10% |
Notably, there is a reported incidence of myelodysplastic syndrome or acute leukemia in 6.8% of patients receiving therapeutic doses .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study on Neuroblastoma : A pediatric patient with refractory neuroblastoma showed significant tumor reduction following treatment with iobenguane I-131, demonstrating its potential as a therapeutic agent .
- Pheochromocytoma Treatment : In a cohort study involving adults with pheochromocytoma, iobenguane I-131 treatment resulted in a 30% objective response rate and stabilization of disease in many patients who had previously undergone extensive therapies .
Q & A
Basic Research Questions
Q. What is the biochemical rationale for using iobenguane sulfate in neuroendocrine tumor imaging?
this compound (MIBG) is structurally analogous to norepinephrine, enabling selective uptake via norepinephrine transporters (NETs) expressed in neuroendocrine tumors like pheochromocytoma and neuroblastoma. This property allows radiolabeled I-123/I-131 versions to serve as targeted imaging or therapeutic agents. Experimental validation includes comparative uptake studies in animal models and clinical trials demonstrating specificity for adrenergic tissues .
Q. What standardized protocols exist for handling and administering this compound in preclinical studies?
Key protocols include:
- Radiation safety : Use shielded containers and adhere to ALARA principles to minimize exposure. I-123 has a 13.2-hour half-life, requiring precise decay correction in dosage calculations .
- Quality control : Chromatographic methods (e.g., HPLC with UV/radiation detection) verify purity and stability. The United States Pharmacopeia (USP) outlines monographs for radiochemical purity testing .
- Dosage calibration : Standardize activity per kg body weight in animal models, referencing clinical equivalents (e.g., mg/m² conversions) while accounting for species-specific pharmacokinetics .
Q. How should researchers design clinical studies to evaluate this compound’s diagnostic accuracy?
- Inclusion criteria : Patients with histologically confirmed neuroendocrine tumors and positive iobenguane scans.
- Control groups : Compare with alternative imaging agents (e.g., Ga-68 DOTATATE) to assess sensitivity/specificity.
- Endpoint metrics : Use standardized uptake values (SUVs) and lesion-to-background ratios in PET/SPECT imaging .
- Ethical considerations : Ensure radiation doses comply with institutional review boards (IRBs) and ICRP guidelines .
Advanced Research Questions
Q. How can researchers optimize this compound uptake in tumors with heterogeneous NET expression?
Methodological approaches include:
- Pharmacological modulation : Pre-administer drugs like labetalol to block competing NET uptake in non-target tissues .
- Dosage escalation trials : Determine the maximum tolerated dose (MTD) while monitoring cardiotoxicity (e.g., ECG changes in canine models at 202× human doses) .
- Hybrid imaging : Combine SPECT/MRI to correlate functional uptake with tumor morphology .
Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?
- In vitro models : Use hERG-expressing cell lines to assess cardiac risk. Iobenguane’s IC50 for hERG inhibition is 487 μM, far exceeding therapeutic concentrations (80 μM), suggesting low arrhythmogenic potential .
- In vivo validation : Conduct longitudinal ECG monitoring in large-animal studies to reconcile discrepancies (e.g., observed ECG changes in dogs at supratherapeutic doses) .
- Mechanistic studies : Investigate off-target effects, such as interference with mitochondrial function or adrenergic signaling .
Q. What methodologies compare the efficacy of I-123 iobenguane with emerging radiopharmaceuticals (e.g., Ga-68 DOTATATE)?
- Head-to-head trials : Use identical patient cohorts and imaging protocols to directly compare lesion detection rates.
- Meta-analyses : Pool data from studies reporting sensitivity/specificity, adjusting for variables like tumor size and NET density .
- Cost-effectiveness analysis : Incorporate radiation burden, imaging time, and institutional reimbursement rates .
Q. How can researchers improve the reproducibility of this compound studies across institutions?
- Standardized protocols : Adopt USP/EP guidelines for radiopharmaceutical preparation and quality assurance .
- Inter-laboratory validation : Share datasets (e.g., SUVs, chromatograms) via platforms like Qeios to align analytical methods .
- Open-access repositories : Publish raw imaging data and dosimetry calculations in repositories such as Cancer Imaging Archive .
Properties
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACDNPGABUBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87862-25-7 | |
Record name | Iobenguane sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOBENGUANE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.